6-Hydroxy-2,2,5,7-tetramethylchroman
Overview
Description
6-Hydroxy-2,2,5,7-tetramethylchroman, also known as Trolox, is a water-soluble analog of vitamin E. It is widely recognized for its potent antioxidant properties, which make it valuable in various biological and biochemical applications. This compound is particularly effective in reducing oxidative stress and preventing cellular damage caused by reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,2,5,7-tetramethylchroman typically involves the reaction of 2,3,5,6-tetramethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the chroman ring structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2,2,5,7-tetramethylchroman undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of the chroman ring, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
6-Hydroxy-2,2,5,7-tetramethylchroman has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant activity of 6-Hydroxy-2,2,5,7-tetramethylchroman is primarily due to its ability to scavenge free radicals and reactive oxygen species. The hydroxyl group on the chroman ring donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components . This compound also interacts with various molecular targets and pathways involved in oxidative stress response, including the regulation of antioxidant enzymes and signaling pathways .
Comparison with Similar Compounds
Vitamin E (α-Tocopherol): Both compounds share similar antioxidant properties, but 6-Hydroxy-2,2,5,7-tetramethylchroman is water-soluble, making it more versatile in aqueous environments.
Butylated Hydroxytoluene (BHT): While BHT is a synthetic antioxidant used in food preservation, this compound is more effective in biological systems due to its structural similarity to vitamin E.
Ascorbic Acid (Vitamin C): Both are potent antioxidants, but this compound has a longer-lasting effect in lipid environments.
Uniqueness: The uniqueness of this compound lies in its water solubility and structural similarity to vitamin E, which allows it to effectively mimic the antioxidant activity of vitamin E in various biological and industrial applications .
Properties
IUPAC Name |
2,2,5,7-tetramethyl-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8-7-11-10(9(2)12(8)14)5-6-13(3,4)15-11/h7,14H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUAPADRRINJBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC(O2)(C)C)C(=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161469 | |
Record name | 6-Hydroxy-2,2,5,7-tetramethylchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14074-92-1 | |
Record name | 6-Hydroxy-2,2,5,7-tetramethylchroman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014074921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-2,2,5,7-tetramethylchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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